
芒果醇
描述
Mangostanol is a xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana). This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . Mangostanol is one of the many bioactive compounds that contribute to the medicinal benefits of mangosteen.
科学研究应用
芒果醇具有广泛的科学研究应用:
化学: 芒果醇作为合成其他生物活性化合物的先导化合物被研究。
生物学: 研究表明芒果醇具有显著的生物活性,包括抗氧化和抗炎作用。
作用机制
芒果醇通过多种分子靶点和途径发挥作用:
抗氧化活性: 芒果醇减少细胞内活性氧 (ROS) 的生成,防止氧化损伤。
抗炎活性: 它抑制炎症通路的激活,包括核因子-κB (NF-κB) 通路。
抗癌活性: 芒果醇通过激活促凋亡蛋白和抑制抗凋亡蛋白来诱导癌细胞凋亡。
6. 与相似化合物的比较
芒果醇由于其特定的药理特性在黄酮类衍生物中是独一无二的。类似的化合物包括:
α-山竹素: 以其强大的抗氧化和抗癌活性而闻名。
γ-山竹素: 表现出强大的抗炎和抗菌特性。
山竹素: 另一种黄酮类衍生物,具有预防氧化损伤的保护作用。
芒果醇以其抗氧化、抗炎和抗癌活性的平衡特性而脱颖而出,使其成为各种应用的通用化合物。
生化分析
Biochemical Properties
Mangostanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that Mangostanol contributes to the inhibitory activities of Acetylcholinesterase (AChE) .
Cellular Effects
Mangostanol has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits properties like apoptosis in tumor cells, which leads to the suppression of their growth .
Molecular Mechanism
At the molecular level, Mangostanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit both AChE and Butyrylcholinesterase (BChE) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mangostanol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Mangostanol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Mangostanol within cells and tissues are complex processes that involve interactions with transporters or binding proteins
准备方法
合成路线和反应条件: 芒果醇可以通过多种方法合成,包括从天然来源提取和化学合成。 一种常见的方法是利用氯仿和甲醇等溶剂从藤黄科山竹果皮中提取黄酮类化合物 。然后纯化提取物以分离芒果醇。
工业生产方法: 芒果醇的工业生产通常涉及大规模的提取工艺。 球磨提取法 (BME) 被认为是一种高效且环保的方法,用于从山竹果皮中提取黄酮类化合物,包括芒果醇 。该方法具有提取时间短、产量高、成本低等优点。
化学反应分析
反应类型: 芒果醇会发生各种化学反应,包括:
氧化: 芒果醇可以被氧化形成不同的衍生物。
还原: 还原反应可以改变芒果醇中的官能团。
取代: 取代反应可以将新的官能团引入芒果醇分子中。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 经常使用硼氢化钠等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,芒果醇的氧化可以产生各种氧化的黄酮类衍生物 。
相似化合物的比较
Mangostanol is unique among xanthone derivatives due to its specific pharmacological profile. Similar compounds include:
Alpha-mangostin: Known for its potent antioxidant and anticancer activities.
Gamma-mangostin: Exhibits strong anti-inflammatory and antibacterial properties.
Mangostanin: Another xanthone derivative with protective effects against oxidative damage.
Mangostanol stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications.
属性
IUPAC Name |
3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMPFWGUVNEDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318291 | |
| Record name | Mangostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184587-72-2 | |
| Record name | Mangostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mangostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mangostanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mangostanol and where is it found?
A1: Mangostanol is a prenylated xanthone primarily isolated from the pericarp (fruit hull), stem, and roots of the mangosteen tree (Garcinia mangostana L.), a tropical fruit tree native to Southeast Asia. [, , ]
Q2: What is the molecular formula and weight of Mangostanol?
A2: Mangostanol has the molecular formula C24H26O6 and a molecular weight of 410.47 g/mol. []
Q3: What are the primary biological activities reported for Mangostanol?
A3: Research suggests Mangostanol exhibits several noteworthy biological activities, including:
- Cytotoxicity: Demonstrates activity against various cancer cell lines, including CEM-SS, HL-60, and CHAGO-K1. [, , , ]
- Antibacterial activity: Shows moderate activity against certain bacterial strains like Bacillus subtilis. []
- Antiangiogenic activity: Inhibits the formation of blood vessels, suggesting potential applications in treating angiogenesis-related diseases. []
- Inhibition of xanthine oxidase: Exhibits potential for managing hyperuricemia by inhibiting the enzyme responsible for uric acid production. []
Q4: What is known about the mechanism of action of Mangostanol in relation to its anticancer activity?
A4: While the precise mechanism of action remains under investigation, research suggests that Mangostanol might exert its anticancer effects through multiple pathways. Some studies indicate it could potentially inhibit the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE), thereby interfering with pathways implicated in inflammation and tumor progression. []
Q5: How does the structure of Mangostanol relate to its biological activity?
A5: Structure-activity relationship (SAR) studies on Mangostanol and related xanthones suggest that the prenyl groups play a crucial role in their biological activities, particularly cytotoxicity. Modifications to these groups can significantly impact potency and selectivity. [, ]
Q6: Have any computational studies been conducted on Mangostanol?
A6: Yes, computational chemistry studies have been employed to investigate Mangostanol's potential as an inhibitor.
- Molecular docking simulations: These studies assessed Mangostanol's binding affinity to specific targets like the β-OG pocket in the dengue virus envelope, suggesting its potential as an antiviral agent. []
- QSAR models: These models correlate Mangostanol's structure to its biological activity, providing insights for developing more potent analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
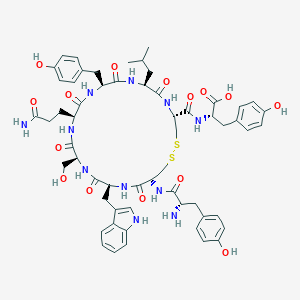
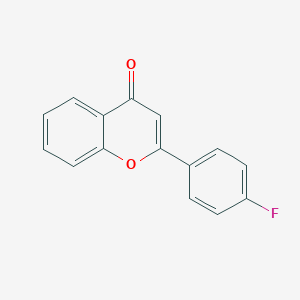
![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B179733.png)
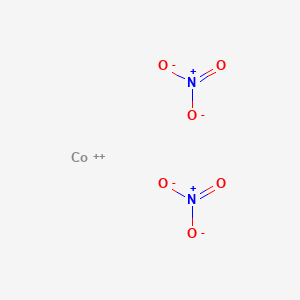
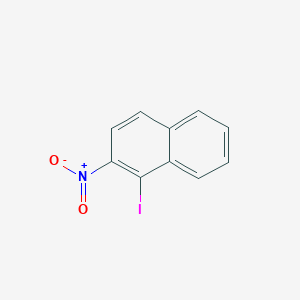

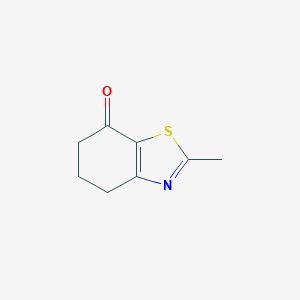

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)
![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
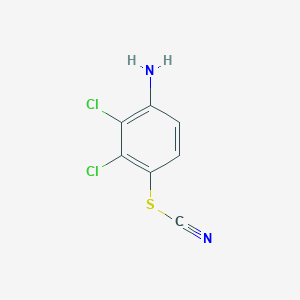

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
